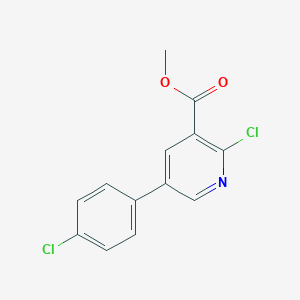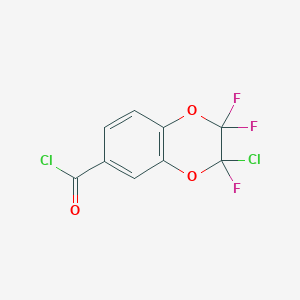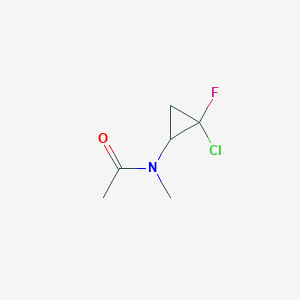
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide, also known as 1,3-bis(4-HPIPMPC), is a small molecule that has been widely studied for its biochemical and physiological effects. It is a compound of fluorine and carbon, and is highly fluorinated, making it a potential candidate for use in lab experiments. Its synthesis and application in scientific research has been studied extensively, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been identified.
作用机制
The mechanism of action of 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC) is not fully understood. However, it has been suggested that the compound interacts with proteins and other biomolecules through hydrogen bonding and electrostatic interactions, and that it may also act as an enzyme modulator. In addition, it has been suggested that 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC) may also interact with cell membranes, which could potentially explain its observed effects on cell physiology.
Biochemical and Physiological Effects
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC) has been studied for its potential biochemical and physiological effects. It has been found to have the potential to modulate the activity of enzymes, as well as to interact with proteins and other biomolecules. In addition, 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC) has been studied for its potential to affect cell physiology, including its potential to induce cell death.
实验室实验的优点和局限性
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC) has several advantages and limitations for use in lab experiments. On the one hand, the compound is highly fluorinated, making it a potential candidate for use in lab experiments. On the other hand, the compound is highly reactive and can be unstable in certain conditions, making it difficult to use in certain experiments. In addition, the compound is not easily soluble in water, making it difficult to use in aqueous solutions.
未来方向
There are a number of potential future directions in the study of 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC). These include further studies into its mechanism of action, its potential applications in drug delivery, and its potential to be used as a biomarker in cancer research. In addition, further studies into its biochemical and physiological effects, as well as its potential to modulate the activity of enzymes, could provide valuable insight into the compound's potential applications. Finally, further research into its synthesis method could lead to more efficient and cost-effective ways to synthesize 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC).
合成方法
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC) can be synthesized through the reaction of 4-heptafluoroisopropyl-2-methylphenyl isocyanate and carbon disulfide in the presence of triethylamine, followed by purification with silica gel chromatography. This method has been studied extensively and is considered to be the most efficient and cost-effective way to synthesize 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC).
科学研究应用
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC) has been studied extensively for its potential applications in scientific research. It has been found to have potential applications in the fields of biochemistry, pharmacology, and toxicology. Specifically, it has been studied for its ability to interact with proteins and other biomolecules, as well as its potential to modulate the activity of enzymes. In addition, 1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide(4-HPIPMPC) has been studied for its potential to be used as a drug delivery system, as well as its potential to be used as a biomarker in cancer research.
属性
IUPAC Name |
1,3-bis[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F14N2O/c1-9-7-11(16(22,18(24,25)26)19(27,28)29)3-5-13(9)36-15(38)37-14-6-4-12(8-10(14)2)17(23,20(30,31)32)21(33,34)35/h3-8H,1-2H3,(H2,36,37,38) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGLCRWNXITVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)NC(=O)NC2=C(C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-heptafluoroisopropyl-2-methylphenyl)carbamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)




![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)






